1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines pyrazolo and imidazole rings, making it a versatile scaffold for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures . This reaction leads to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which can be further transformed into the desired carboxylic acid derivative through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo ring structure and are known for their photophysical properties and applications in materials science.
Imidazo[1,2-a]pyrazines: These compounds have a similar imidazole ring and are used as enzyme inhibitors and therapeutic agents.
Uniqueness
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to its combination of pyrazolo and imidazole rings, which provides a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9N5O2 |
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Molecular Weight |
243.22 g/mol |
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N5O2/c1-7-4-9-10(12-2-3-16(9)14-7)15-5-8(11(17)18)13-6-15/h2-6H,1H3,(H,17,18) |
InChI Key |
PLTQVGRGFFPTME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
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